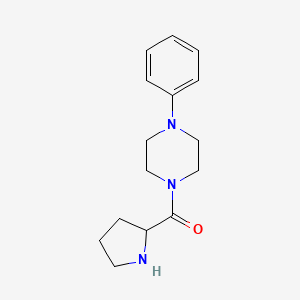
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antipsychotic, and anticancer properties. The structure of this compound consists of a phenyl group attached to a piperazine ring, which is further connected to a pyrrolidine moiety through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone typically involves the reaction of N-phenylpiperazine with a suitable pyrrolidine derivative. One common method is the reductive amination of a pyrrolidine ketone with N-phenylpiperazine using sodium cyanoborohydride in methanol as the reducing agent . The reaction is carried out under mild conditions, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products, and the final product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. For example, it may bind to serotonin or dopamine receptors, affecting mood and behavior .
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: An antipsychotic drug with a similar piperazine structure.
Buspirone: An anxiolytic agent that also contains a piperazine moiety.
Trazodone: An antidepressant with a related chemical structure.
Uniqueness
(4-Phenyl-piperazin-1-yl)-pyrrolidin-2-yl-methanone is unique due to its specific combination of a phenyl-piperazine and pyrrolidine moiety, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a valuable compound in medicinal chemistry research .
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C15H21N3O/c19-15(14-7-4-8-16-14)18-11-9-17(10-12-18)13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |
InChI Key |
IMBNVEKXERUTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















